4'-tert-butyl-4-methyl-[1,1'-biphenyl]-3-carboxylic acid
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Overview
Description
4'-tert-Butyl-4-methyl-[1,1'-biphenyl]-3-carboxylic acid is a specialized organic compound characterized by its unique structural features, including a biphenyl core with tert-butyl and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4'-tert-Butyl-4-methyl-[1,1'-biphenyl]-3-carboxylic acid typically involves the following steps:
Biphenyl Formation: The biphenyl core can be synthesized through the Ullmann reaction, which involves the coupling of two phenyl rings using copper as a catalyst.
Functionalization: The tert-butyl and methyl groups are introduced through subsequent functionalization reactions. For example, the tert-butyl group can be added using tert-butyl chloride in the presence of a strong base like potassium tert-butoxide.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using reagents like carbon dioxide under high pressure and temperature.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. Flow chemistry techniques can provide better control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4'-tert-Butyl-4-methyl-[1,1'-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.
Substitution: Substitution reactions can occur at the aromatic rings, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophilic and nucleophilic substitution reactions can be performed using reagents like halogens, nitric acid, and amines.
Major Products Formed:
Oxidation Products: Ketones, aldehydes, and carboxylic acids.
Reduction Products: Alcohols and aldehydes.
Substitution Products: Halogenated biphenyls, nitro-substituted biphenyls, and amine-substituted biphenyls.
Scientific Research Applications
4'-tert-Butyl-4-methyl-[1,1'-biphenyl]-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: The compound can be used as a probe in biological studies to understand molecular interactions and pathways.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4'-tert-Butyl-4-methyl-[1,1'-biphenyl]-3-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact molecular pathways involved would depend on the biological context and the specific derivatives formed.
Comparison with Similar Compounds
4'-tert-Butyl-4-methyl-[1,1'-biphenyl]-2-carboxylic acid
4'-tert-Butyl-4-methyl-[1,1'-biphenyl]-4-carboxylic acid
4'-tert-Butyl-4-methyl-[1,1'-biphenyl]-3-carboxylic acid ethyl ester
Uniqueness: this compound is unique due to its specific substitution pattern on the biphenyl core, which can influence its reactivity and biological activity. The presence of the tert-butyl group provides steric hindrance, which can affect the compound's interactions with other molecules.
Properties
CAS No. |
1492710-00-5 |
---|---|
Molecular Formula |
C18H20O2 |
Molecular Weight |
268.4 |
Purity |
95 |
Origin of Product |
United States |
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